molecular formula C4H3Br2NOS B071169 2,4-Dibromothiazole-5-methanol CAS No. 170232-68-5

2,4-Dibromothiazole-5-methanol

Cat. No.: B071169
CAS No.: 170232-68-5
M. Wt: 272.95 g/mol
InChI Key: KDMYXTBGUWUKHT-UHFFFAOYSA-N
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Description

2,4-Dibromothiazole-5-methanol is a chemical compound with the molecular formula C4H3Br2NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiazole-5-methanol can be synthesized through the reduction of 2,4-dibromothiazole-5-carbaldehyde. The reduction process typically involves the use of sodium borohydride (NaBH4) in methanol as the reducing agent. The reaction mixture is stirred at room temperature overnight, followed by quenching with sodium hydroxide (NaOH), dilution with water, and extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromothiazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to remove bromine atoms, leading to the formation of less substituted thiazole derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2,4-dibromothiazole-5-carboxylic acid.

    Reduction: Formation of 2,4-dibromothiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromothiazole-5-methanol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine atoms and a hydroxyl group on the thiazole ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities further enhance its significance in scientific research.

Properties

IUPAC Name

(2,4-dibromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NOS/c5-3-2(1-8)9-4(6)7-3/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYXTBGUWUKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435019
Record name 2,4-Dibromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170232-68-5
Record name 2,4-Dibromo-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170232-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromothiazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2,4-Dibromo-1,3-thiazol-5-yl)methanol 2,4-Dibromo-1,3-thiazole-5-carbaldehyde (1.74 g, 6.42 mmol) was dissolved in methanol (70 ml) at 0° C. Sodium borohydride (0.244 g, 6.42 mmol) was added in small portions. The ice-water bath was removed 10 minutes later and the reaction mixture was stirred at room temperature overnight. Solvent was removed and saturated ammonium chloride was added. 1.0N NaOH was added to adjust the pH to 10. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatogrphy to give (2,4-dibromo-1,3-thiazol-5-yl)methanol (0.946 g, 3.47 mmol). 1H NMR (CDCl3-d) δ 2.11 (bs, 1H), 4.79(S, 2H).
Name
(2,4-Dibromo-1,3-thiazol-5-yl)methanol 2,4-Dibromo-1,3-thiazole-5-carbaldehyde
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.244 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 2,4-dibromo-1,3-thiazole-5-carbaldehyde (3.38 g, 12.3 mmol) in anhydrous methanol (130 mL) was added sodium borohydride (600 mg, 15.9 mmol). The reaction mixture was stirred at room temperature for 3 hours. Water (100 mL) was added, and the mixture was evaporated. The resultant residue was extracted with EtOAc (3×100 mL). The organic extracts were combined, washed with brine (2×100 mL), dried over MgSO4, filtered, evaporated, and dried in vacuo, affording (2,4-dibromo-1,3-thiazol-5-yl)methanol (2.64 g, 77%). The product was used without further purification.
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,4-Dibromo-thiazole-5-carbaldehyde (2.0 g, 7.4 mmol) in methanol (80 mL) was treated with NaBH4 (419 mg, 11.0 mmol). The reaction mixture was stirred at rt overnight, quenched with 10% NaOH, diluted with water and extracted with ethyl acetate (2×). The solvent was removed, and the resulting residue was chromatographed using hexane/ethyl acetate (3:1) to give the title compound (1.84 g, 91%). MS (DCI/NH3) m/z 274 (M)+. 1H NMR (500 MHz, CDCl3) δ ppm 2.11 (s, 1H) 4.78 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
419 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

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